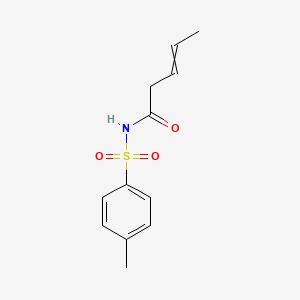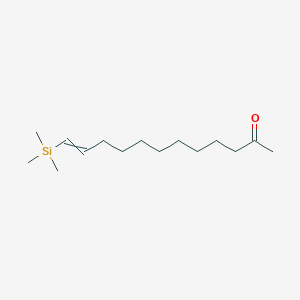
12-(Trimethylsilyl)dodec-11-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Trimethylsilyl)dodec-11-en-2-one: is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecenone backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated ketone functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Trimethylsilyl)dodec-11-en-2-one typically involves the introduction of the trimethylsilyl group to a dodecenone precursor. One common method is the reaction of 11-dodecen-2-one with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the dodecenone precursor, followed by the introduction of the trimethylsilyl group using trimethylsilyl chloride. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 12-(Trimethylsilyl)dodec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The unsaturated ketone group can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The ketone group can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halides or organometallic compounds are used under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12-(Trimethylsilyl)dodec-11-en-2-one finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-(Trimethylsilyl)dodec-11-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, shielding reactive sites on the molecule during chemical reactions. The unsaturated ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The compound’s effects are mediated through its ability to modify the chemical environment of the target molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
2-Dodecenal: Similar in structure but lacks the trimethylsilyl group.
11-Dodecen-2-one: The precursor to 12-(Trimethylsilyl)dodec-11-en-2-one, lacking the trimethylsilyl group.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different backbones.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl group and the unsaturated ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
113203-56-8 |
|---|---|
Molecular Formula |
C15H30OSi |
Molecular Weight |
254.48 g/mol |
IUPAC Name |
12-trimethylsilyldodec-11-en-2-one |
InChI |
InChI=1S/C15H30OSi/c1-15(16)13-11-9-7-5-6-8-10-12-14-17(2,3)4/h12,14H,5-11,13H2,1-4H3 |
InChI Key |
WDMVJOYZOVFTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


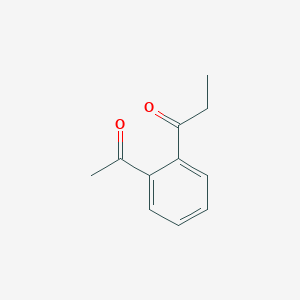
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
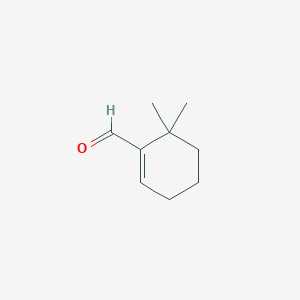
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
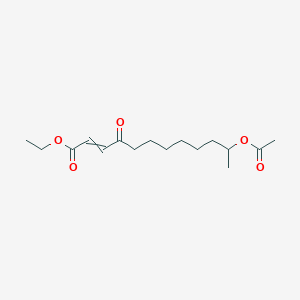
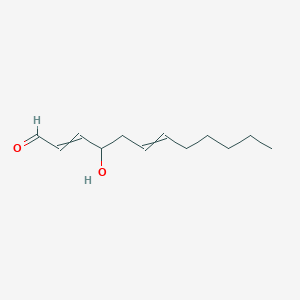
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
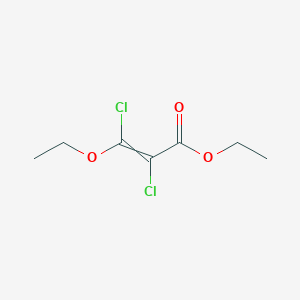
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

